molecular formula C13H14N2O3 B2921824 N-(1-cyanoethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide CAS No. 1311467-49-8

N-(1-cyanoethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B2921824
CAS RN: 1311467-49-8
M. Wt: 246.266
InChI Key: UCLMSJRHZMEOKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzodioxepine core would likely contribute to the rigidity of the molecule, while the cyanoethyl and carboxamide groups could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxamide group could participate in hydrolysis or condensation reactions. The cyano group in the cyanoethyl chain could undergo reactions such as reduction to form an amine, or addition reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely that the compound would be a solid at room temperature, and due to the presence of polar functional groups, it would likely be soluble in polar solvents .

properties

IUPAC Name

N-(1-cyanoethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9(8-14)15-13(16)10-3-4-11-12(7-10)18-6-2-5-17-11/h3-4,7,9H,2,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLMSJRHZMEOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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